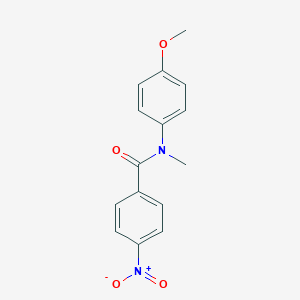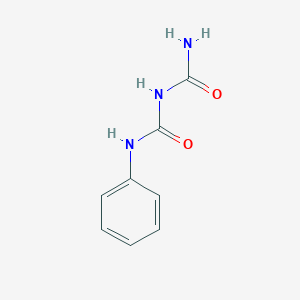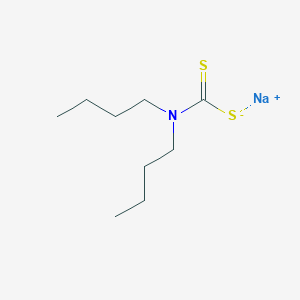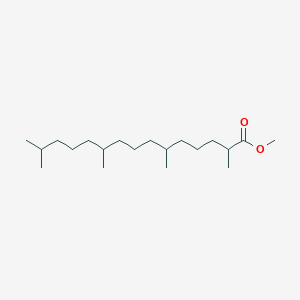
Methyl pristanate
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of pristanic acid derivatives, which are closely related to methyl pristanate, involves specific reactions like the Favorsky rearrangement, a key reaction that generates a methyl branch while incorporating deuterium, and could be applicable to the synthesis of methyl pristanate as well (Johnson & Poulos, 1988).
Molecular Structure Analysis
- Pristanic acid, from which methyl pristanate is derived, is a methyl-branched fatty acid. Its structure makes it impossible to undergo beta-oxidation without prior modifications such as alpha-oxidation, which could be similar in the case of methyl pristanate (Verhoeven & Jakobs, 2001).
Chemical Reactions and Properties
- Pristanic acid, closely related to methyl pristanate, undergoes specific metabolic pathways in the human body, including alpha-oxidation followed by beta-oxidation, which likely have parallels in the chemical behavior of methyl pristanate (Verhoeven et al., 1998).
Physical Properties Analysis
- The physical properties of pristanic acid and related compounds involve their presence in biological systems and their interaction with various cellular components. For instance, pristanic acid's inability to undergo beta-oxidation due to its structure is a key physical characteristic, which may be shared by methyl pristanate (Verhoeven & Jakobs, 2001).
Chemical Properties Analysis
- The chemical properties of methyl pristanate can be inferred from studies on pristane, its unmodified form. Pristane has been used to investigate hydrocracking reactions, indicating its chemical stability and reactivity under specific conditions (Burnens et al., 2011).
Wissenschaftliche Forschungsanwendungen
Degradation by Bacteria : Pristane, a highly branched hydrocarbon, can be utilized by bacteria like Rhodococcus ruber and Mycobacterium neoaurum for growth. Novel intermediates detected during the degradation process suggest simultaneous sub-terminal and di-terminal oxidation pathways (Le Thi Nhi-Cong et al., 2009).
Impact on Cytochrome P450 Isozyme Expression : Pristane exposure in rats led to tissue-specific differences in cytochrome P450 (CYP) isozyme expression and increased CYP protein expression, suggesting its effect on chemical carcinogenesis (C. Howard et al., 2005).
Immunological Involvement in Arthritis Pathogenesis : The development of arthritis induced in mice by pristane involves the immune response, with evidence showing lymphoid cells' role in the development and suppression of arthritis (A. Bedwell et al., 1987).
Oxidation in Propionic Acid Metabolism Disorders : In propionic acid metabolism disorders, fibroblasts show reductions in the amount of CO2 released from pristanic acid, indicating a link between propionic acid and pristanic acid metabolism (A. Poulos et al., 1990).
Hydrocracking Reaction Pathways : Pristane is used as a model molecule to investigate hydrocracking reactions of large tetramethylbranched alkanes, revealing different cracking patterns and implying the need for new models for heavy multibranched alkanes (G. Burnens et al., 2011).
Human Metabolism of Phytanic and Pristanic Acids : Pristanic acid, derived from phytanic acid, undergoes peroxisomal beta-oxidation and is linked to inborn errors involving its metabolism, with various clinical expressions (N. Verhoeven & C. Jakobs, 2001).
Mitochondrial Functions and Calcium Regulation in Brain Cells : Pristanic acid exerts cytotoxic activity on brain cells, inducing mitochondrial dysfunction and Ca2+ deregulation, with implications for peroxisomal impairment diseases like Refsum disease (S. Rönicke et al., 2009).
Eigenschaften
IUPAC Name |
methyl 2,6,10,14-tetramethylpentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(21)22-6/h16-19H,7-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWYDFQCGCPILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336819 | |
| Record name | Methyl pristanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pristanate | |
CAS RN |
1001-80-5 | |
| Record name | Methyl pristanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



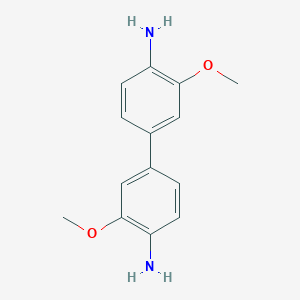
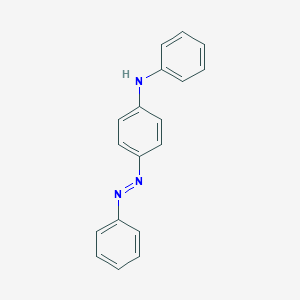
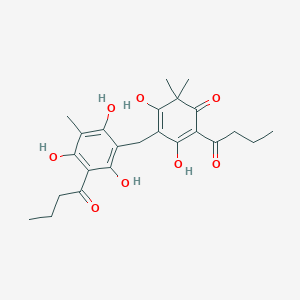
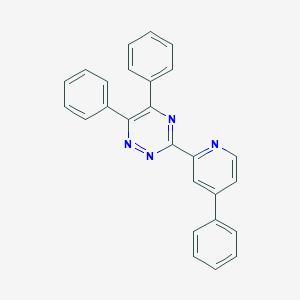
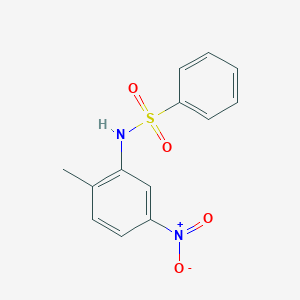
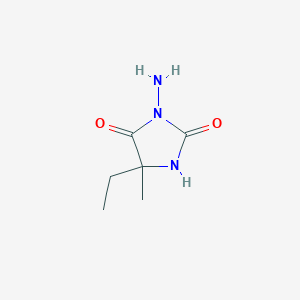
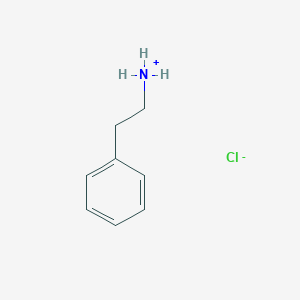
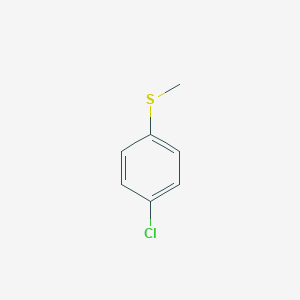

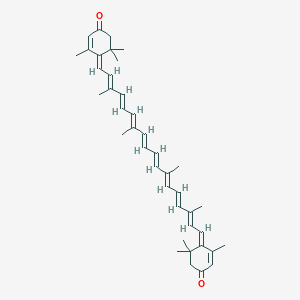
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
